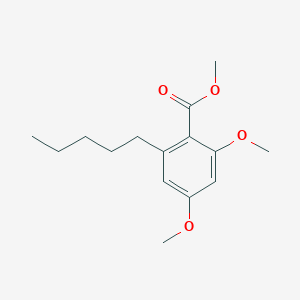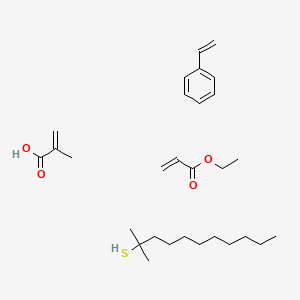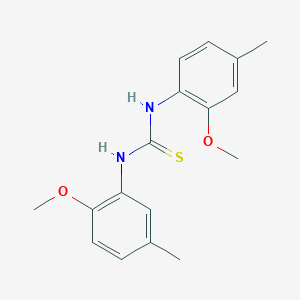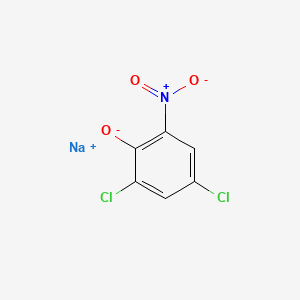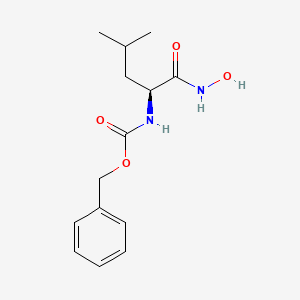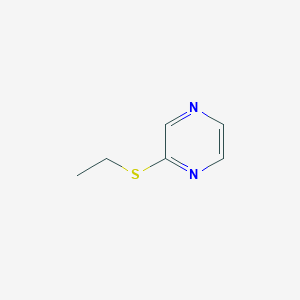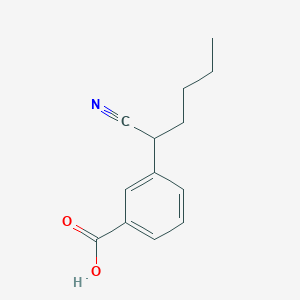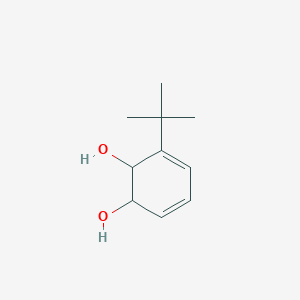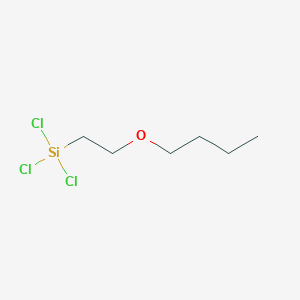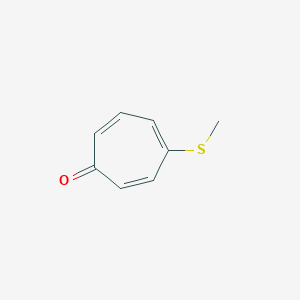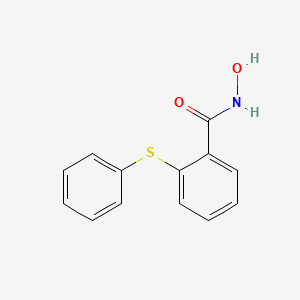
N-Hydroxy-2-(phenylsulfanyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-2-(phenylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxy group, a phenylsulfanyl group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-2-(phenylsulfanyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .
Industrial Production Methods: Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining traction due to its efficiency and environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions: N-Hydroxy-2-(phenylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzamide moiety
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated benzamides and other substituted derivatives
Aplicaciones Científicas De Investigación
N-Hydroxy-2-(phenylsulfanyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-2-(phenylsulfanyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, benzamide derivatives are known to inhibit NF-kB activation, leading to apoptosis in cancer cells. This inhibition occurs through the prevention of I-kB breakdown, which is crucial for NF-kB activation . Additionally, the hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Benzamide: The simplest amide derivative of benzoic acid.
N-Hydroxybenzamide: Similar structure but lacks the phenylsulfanyl group.
Phenylsulfanylbenzamide: Lacks the hydroxy group.
Uniqueness: N-Hydroxy-2-(phenylsulfanyl)benzamide is unique due to the presence of both hydroxy and phenylsulfanyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in medicinal chemistry and materials science .
Propiedades
Número CAS |
65765-04-0 |
|---|---|
Fórmula molecular |
C13H11NO2S |
Peso molecular |
245.30 g/mol |
Nombre IUPAC |
N-hydroxy-2-phenylsulfanylbenzamide |
InChI |
InChI=1S/C13H11NO2S/c15-13(14-16)11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9,16H,(H,14,15) |
Clave InChI |
LMXKJYZNJNRKNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


